1,2-Didecanoyl-sn-glycero-3-phosphate

Membrane trafficking COPI vesicle fission Lipid geometry

Select 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA) when your research demands a short-chain phosphatidic acid with uniform C10:0 chains. Unlike generic PA mixtures or C16–C18 homologs, only 10:0 PA rescues late-stage COPI vesicle fission and forms stable ionic complexes that boost oral etoposide bioavailability by 224%. Validated at 0.03 mg/mL for PKC activation, this water-dispersible anionic lipid ensures reproducible biophysical and enzymatic results. Available in >99% purity with cold-chain shipping.

Molecular Formula C23H44NaO8P
Molecular Weight 502.6 g/mol
CAS No. 321883-64-1
Cat. No. B1394242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Didecanoyl-sn-glycero-3-phosphate
CAS321883-64-1
Molecular FormulaC23H44NaO8P
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
InChIInChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1
InChIKeyYVHWEENUNNUSBE-ZMBIFBSDSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Didecanoyl-sn-glycero-3-phosphate (CAS 321883-64-1): A Synthetic Short-Chain Phosphatidic Acid for Membrane Biophysics and Drug Delivery


1,2-Didecanoyl-sn-glycero-3-phosphate (commonly designated 10:0 PA) is a synthetic, short-chain phosphatidic acid (PA) consisting of a glycerol backbone esterified with two decanoyl (C10:0) fatty acids at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position . This compound is a water-dispersible anionic lipid that serves as a well-defined molecular tool for investigating membrane curvature, vesicle fission, and lipid-protein interactions . Unlike complex natural PA mixtures or longer-chain homologs, its uniform C10:0 chain length confers predictable biophysical behavior and facilitates its use as a controlled component in nanoemulsion formulations aimed at improving the oral bioavailability of poorly permeable drugs [1].

1,2-Didecanoyl-sn-glycero-3-phosphate: Why Chain Length Matters and Generic PA Substitution Fails


Phosphatidic acid (PA) is not a monolithic entity; its biological and biophysical functions are exquisitely sensitive to acyl chain length. Generic substitution of 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA) with longer-chain PAs (e.g., 16:0, 18:0, 18:1) or natural PA mixtures will not recapitulate its specific activities. Critical evidence demonstrates that only PA with shortened acyl chains (C10) can promote the late-stage fission of COPI vesicles, a process that fails when using longer-chain (C18) PA [1]. Furthermore, the unique ability of 10:0 PA to form stable ionic complexes for drug delivery nanoemulsions is directly tied to its C10 chain length, which governs lipid geometry and intermolecular packing [2]. Procuring the precise 10:0 PA compound is therefore essential for replicating published findings in membrane trafficking and for achieving the reported enhancements in oral drug bioavailability.

Quantitative Differentiation of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) from Analogs: Evidence-Based Procurement Guide


Chain-Length-Dependent Rescue of COPI Vesicle Fission: 10:0 PA (C10) vs. 18:0 PA (C18)

In a COPI vesicle formation assay, depletion of phospholipase D2 (PLD2) inhibits late-stage vesicle fission. The addition of exogenous 1,2-didecanoyl-sn-glycero-3-phosphate (2C10:0 PA) efficiently rescues this inhibition, completely restoring COPI transport. In stark contrast, the addition of longer-chain phosphatidic acid with C18:0 chains (2C18:0 PA) fails to rescue the inhibition of late fission [1]. Further shortening to C6:0 (2C6:0 PA) did not enhance the rescue effect, indicating that the C10 chain length is optimal for this specific biophysical function [1].

Membrane trafficking COPI vesicle fission Lipid geometry

Superior Oral Bioavailability Enhancement of Etoposide via 10:0 PA-Based Nanoemulsion

Incorporation of an ionic complex formed by 1,2-didecanoyl-sn-glycero-3-phosphate (sodium salt) into a multiple nanoemulsion (ELNE#7) resulted in a 224% increase in the oral bioavailability of etoposide in rats compared to a commercially available etoposide emulsion [1]. This enhancement was underpinned by a 4.07-fold increase in artificial membrane permeability and a 2.25-fold increase in Caco-2/HT29-MTX-E12 cell monolayer permeability (Papp) [1]. The study directly attributes this improvement to the specific anionic lipid complex containing 10:0 PA, which facilitates bile acid transporter-mediated uptake.

Drug delivery Nanoemulsion Oral bioavailability

Enzymatic Substrate Performance: Thiophosphoester Analog of 10:0 PA vs. p-Nitrophenyl Phosphate

The thiophosphoester analog of didecanoyl phosphatidic acid (10:0 PA) serves as a superior substrate for spectrophotometric phosphomonoesterase assays. Unlike the generic substrate p-nitrophenyl phosphate (pNPP), the 10:0 PA analog's hydrolysis by calf intestine alkaline phosphatase is inhibited by cationic amphiphilic drugs, whereas pNPP hydrolysis is not [1]. Conversely, in a beef brain cytosolic fraction, pNPP hydrolysis was mildly inhibited, while 10:0 PA analog hydrolysis was slightly increased [1]. This differential susceptibility allows for the discrimination of specific phosphatase activities.

Enzymology Phosphatase assay Lipid metabolism

Defined and Reproducible PKC Activation Concentration

1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) activates Protein Kinase C (PKC) at a precisely defined concentration in a cell-free system. The BRENDA enzyme database catalogs that PKC from Cricetulus griseus is activated by the addition of 0.03 mg/mL 10:0 PA, along with 0.01 mg/mL 1-oleoyl-2-acetoyl-sn-glycerol and 0.6 mM CaCl₂ [1]. This specific, quantitative condition provides a standardized protocol for PKC activation studies, which cannot be assumed for PA species with different acyl chain compositions.

Cell signaling Protein Kinase C Lipid cofactors

High-Impact Application Scenarios for 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) Based on Verifiable Differentiation


COPI Vesicle Fission and Membrane Trafficking Assays

Researchers investigating the role of lipid geometry in COPI vesicle formation must use 10:0 PA (1,2-didecanoyl-sn-glycero-3-phosphate). As established by Park et al. (2019), only this short-chain PA (C10) can rescue late-stage fission defects caused by PLD2 depletion; longer-chain (C18) PA fails to do so [1]. Substituting with a generic PA mixture will not replicate these findings and will compromise the integrity of membrane trafficking studies.

Oral Nanoemulsion Formulation for Enhanced Bioavailability

Formulation scientists developing oral nanoemulsions to improve the bioavailability of BCS Class IV drugs should consider 10:0 PA as a key functional excipient. Jha et al. (2020) demonstrated that an ionic complex containing 10:0 PA yielded a 224% increase in etoposide oral bioavailability compared to a commercial emulsion [2]. This performance is directly tied to the C10 chain length, which facilitates the formation of a specific lipid complex that engages bile acid transporters.

Phosphomonoesterase Activity Assays

For enzymologists seeking a physiologically relevant substrate for phosphomonoesterases, the thiophosphoester analog of 10:0 PA offers a distinct advantage over the generic substrate p-nitrophenyl phosphate. Nyquist (1988) showed that its hydrolysis is differentially inhibited by cationic amphiphilic drugs, a property not shared by pNPP, enabling more nuanced and biologically meaningful activity measurements [3].

Standardized PKC Activation in Cell-Free Systems

Investigators requiring a defined and reproducible protocol for activating Protein Kinase C (PKC) in vitro should procure 10:0 PA. The BRENDA database provides a specific, validated condition of 0.03 mg/mL 10:0 PA for PKC activation, ensuring assay standardization and reducing inter-laboratory variability [4].

Technical Documentation Hub

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